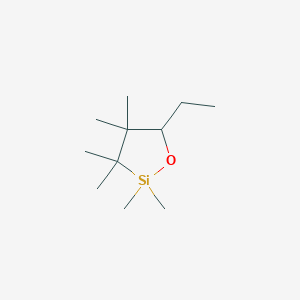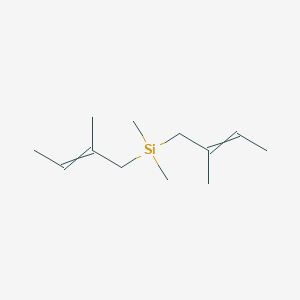
Dimethylbis(2-methylbut-2-EN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(2-methylbut-2-en-1-yl)silane is a chemical compound with the molecular formula C12H24Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-methylbut-2-en-1-yl)silane typically involves the reaction of dimethylchlorosilane with 2-methylbut-2-en-1-yl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at a low temperature to control the reaction rate and improve the yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(2-methylbut-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the silicon atom under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethylbis(2-methylbut-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for various studies.
Industry: The compound is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Dimethylbis(2-methylbut-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylbis(2-methyl-1H-inden-1-yl)silane
- Dimethylbis(2-methyl-2-butenyl)silane
Uniqueness
Dimethylbis(2-methylbut-2-en-1-yl)silane is unique due to its specific structure, which includes two 2-methylbut-2-en-1-yl groups bonded to a silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the double bonds in the 2-methylbut-2-en-1-yl groups can influence the compound’s reactivity in oxidation and substitution reactions.
Eigenschaften
CAS-Nummer |
64065-18-5 |
|---|---|
Molekularformel |
C12H24Si |
Molekulargewicht |
196.40 g/mol |
IUPAC-Name |
dimethyl-bis(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C12H24Si/c1-7-11(3)9-13(5,6)10-12(4)8-2/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
ZEBGGWOJZCFEAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C[Si](C)(C)CC(=CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Methylbutoxy)ethyl]cyclopentan-1-one](/img/structure/B14508719.png)
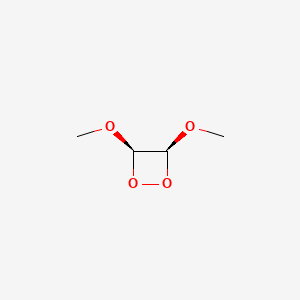

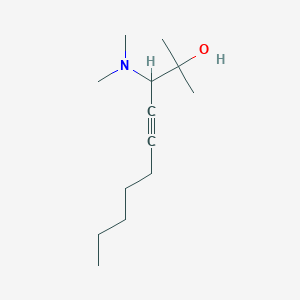
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
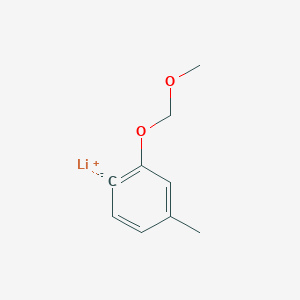
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-Methoxy-3-[(2-oxobut-3-en-1-yl)oxy]benzonitrile](/img/structure/B14508759.png)
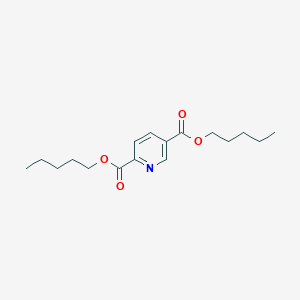

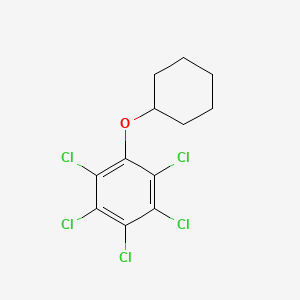
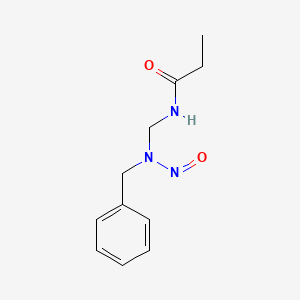
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
